

# Application Notes: Amino-PEG2-C2-acid in Targeted Drug Delivery Systems

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## Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449

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## Introduction

**Amino-PEG2-C2-acid** is a heterobifunctional linker used in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3]</sup> This linker incorporates a short, discrete polyethylene glycol (PEG) spacer, which imparts specific, advantageous properties to the resulting conjugate. The fundamental structure consists of a terminal primary amine group and a terminal carboxylic acid, separated by a two-unit PEG chain. This configuration allows for the sequential and controlled conjugation of two different molecules, typically a targeting moiety and a therapeutic payload.

The inclusion of a hydrophilic PEG spacer is a key strategy to improve the physicochemical properties of bioconjugates.<sup>[4][5]</sup> Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation when conjugated to an antibody, especially at high drug-to-antibody ratios (DARs).<sup>[4][6]</sup> PEG linkers enhance the water solubility of the conjugate, which can mitigate aggregation and improve stability.<sup>[5][7][8]</sup> This enhancement in hydrophilicity can lead to improved pharmacokinetics, such as a prolonged circulation half-life and increased plasma concentration, ultimately enhancing the therapeutic window.<sup>[4][9][10]</sup>

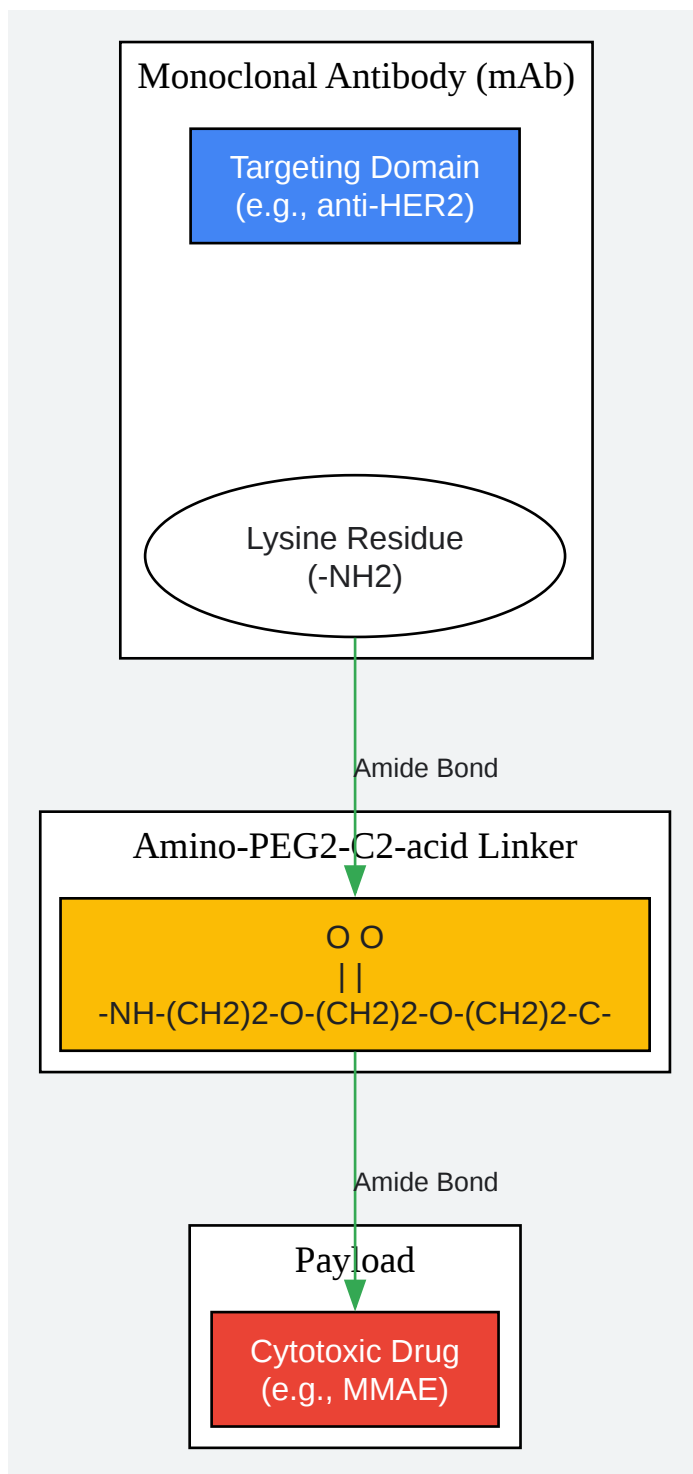
## Key Features of **Amino-PEG2-C2-acid**:

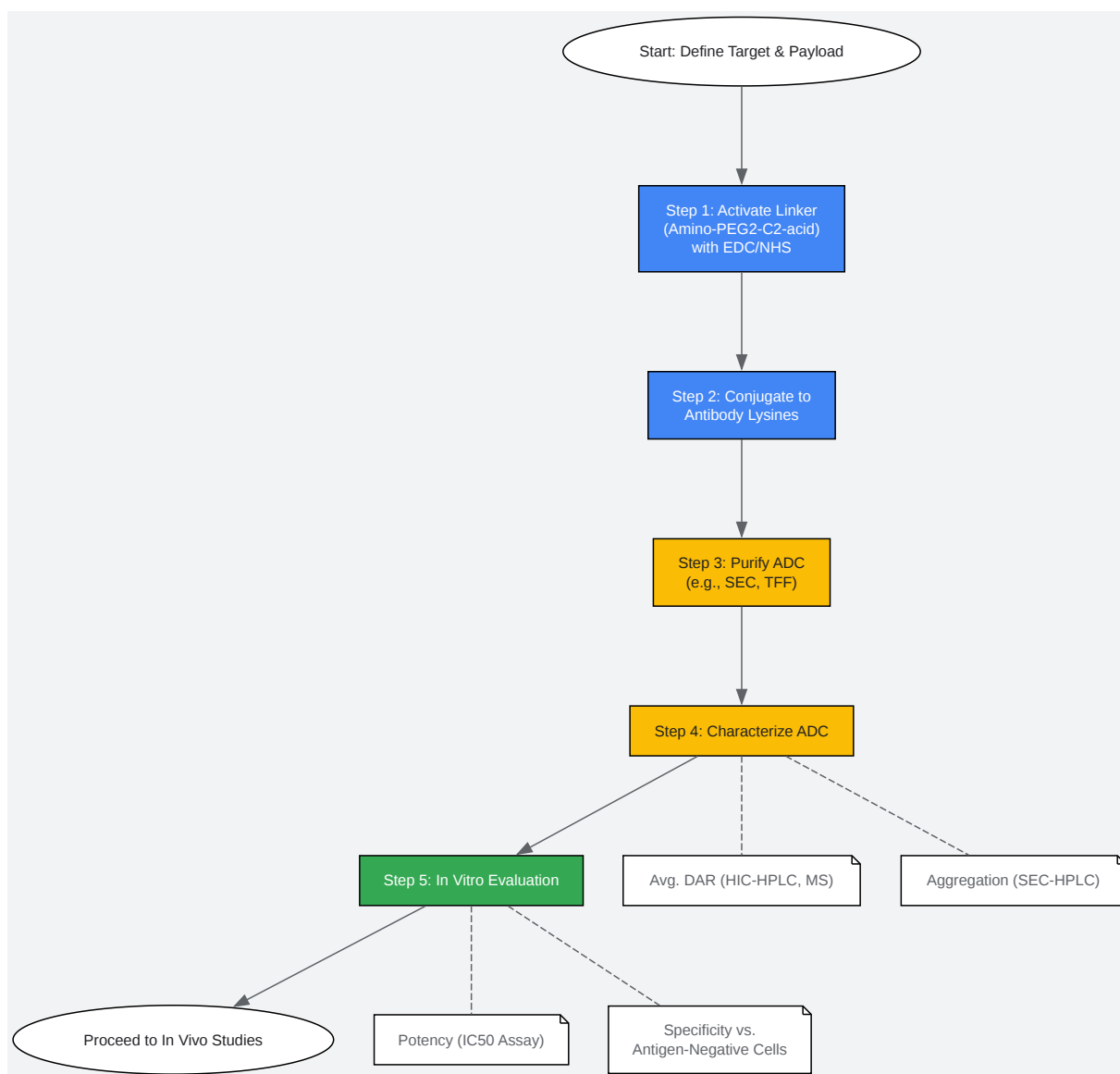
- **Bifunctional:** Contains two distinct reactive handles (amine and carboxylic acid) for directed conjugation.<sup>[11][12]</sup>

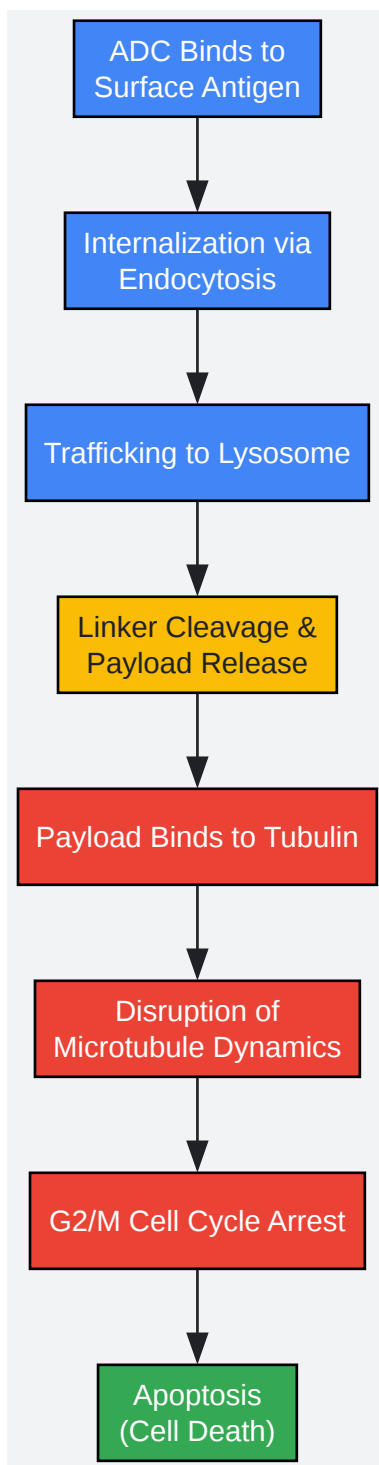
- **Hydrophilic Spacer:** The PEG moiety increases the solubility of the entire conjugate, reducing the impact of a hydrophobic payload.[\[4\]](#)[\[13\]](#)
- **Defined Length:** As a discrete PEG linker, it has a uniform, defined molecular weight, which simplifies manufacturing and characterization, leading to more homogeneous and reproducible conjugates.[\[8\]](#)
- **Biocompatible:** PEG is well-established as a non-toxic and low-immunogenicity polymer in pharmaceutical applications.[\[4\]](#)[\[5\]](#)

## Logical Relationship: Structure of an ADC

The diagram below illustrates the fundamental structure of an Antibody-Drug Conjugate (ADC) utilizing an **Amino-PEG2-C2-acid** linker. The linker serves as the bridge connecting the targeting antibody (via an amide bond to a lysine residue) to the therapeutic payload.







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